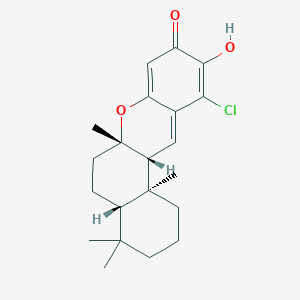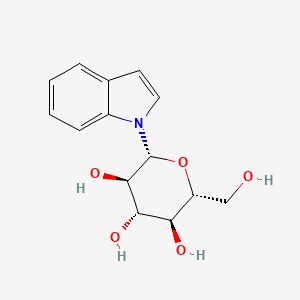
1-beta-D-Glucopyranosyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(beta-D-glucopyranosyl)indole is an N-glycosyl compound that is 1H-indole in which the hydrogen attached to the nitrogen has been replaced by a beta-D-glucosyl group. A (non-fluorescent) constituent of the death fluorescence compounds of C. elegans. SMID ID: iglu#1. It has a role as a Caenorhabditis elegans metabolite. It is a N-glycosyl compound and a member of indoles. It derives from a 1H-indole.
Aplicaciones Científicas De Investigación
Isolation and Anti-inflammatory Activities of Rare N-Glycosides from Ginkgo Biloba
Two unique N-β-D-glucopyranosyl-1H-indole-3-acetic acid conjugates were isolated from Ginkgo biloba, identified as N-[2-(1-β-D-glucopyranosyl)-1H-indol-3-yl)acetyl]-L-glutamic acid and N-[2-(1-β-D-glucopyranosyl)-1H-indol-3-yl)acetyl]-L-aspartic acid. Their structures were clarified through HRMS and NMR data analysis. These compounds exhibited promising anti-inflammatory effects by reducing IL-6, iNOS, and COX-2 mRNA levels in LPS-stimulated murine macrophage cells, highlighting their potential in scientific research applications related to inflammation (Cheng et al., 2020).
Light-Regulated Indole Alkaloid in Psychotria Leiocarpa
N,beta-D-Glucopyranosyl vincosamide, a novel N-glycosylated monoterpenoid indole alkaloid, was discovered in the leaves and fruit pulp of Psychotria leiocarpa. This compound's presence varied with plant exposure to light and its developmental stage, suggesting a unique, light-regulated pathway of synthesis, making it a significant subject of study in plant biochemistry and the effects of environmental factors on plant metabolite production (Henriques et al., 2004).
Indole Glycoside from Raphanus Sativus Seeds
A new indole glycoside, β-d-glucopyranosyl 2-(methylthio)-1H-indole-3-carboxylate, named raphanuside A, along with several other compounds, was isolated from Raphanus sativus seeds. These compounds were explored for their inhibitory effects on IL-6 production in TNF-α stimulated MG-63 cells, contributing valuable information to the understanding of the anti-inflammatory properties of Raphanus sativus components (Jin et al., 2016).
Synthesis and Biological Activities of Indole Phytoalexins
The successful synthesis of 1-(β-D-glucopyranosyl)brassinin and related compounds, derived from indole phytoalexins, was reported. These synthesized compounds were evaluated for their antiproliferative and antimicrobial activities, providing insights into the potential therapeutic applications of these indole-derived nucleoside analogs (Kutschy et al., 2004).
Indole Alkaloids from Isatis Indigotica with Anti-inflammatory Effects
Research on Isatis indigotica roots led to the isolation of indole alkaloids with anti-inflammatory properties. These compounds, including indole-2-S-glycosides, demonstrated inhibitory effects on nitric oxide production in macrophages, offering potential pathways for the development of anti-inflammatory treatments (Yang et al., 2014).
Propiedades
Nombre del producto |
1-beta-D-Glucopyranosyl-1H-indole |
|---|---|
Fórmula molecular |
C14H17NO5 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol |
InChI |
InChI=1S/C14H17NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-6,10-14,16-19H,7H2/t10-,11-,12+,13-,14-/m1/s1 |
Clave InChI |
HYLACZDFUVNNIQ-RKQHYHRCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



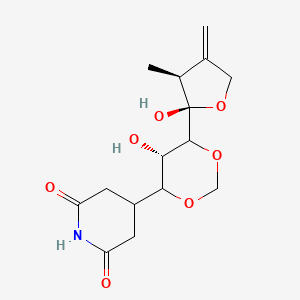
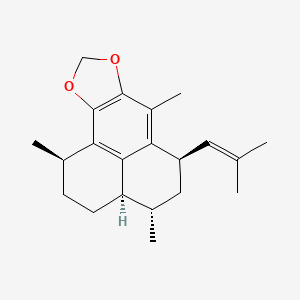

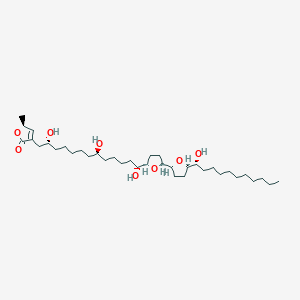
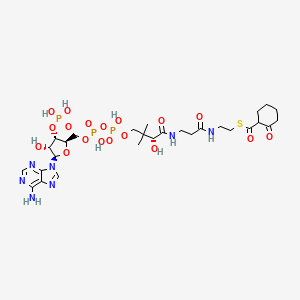
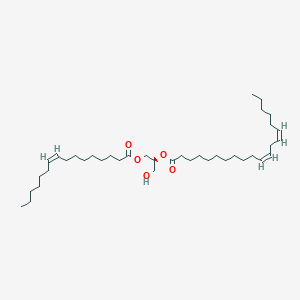
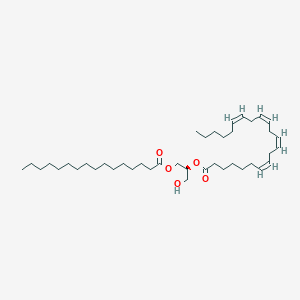
![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)
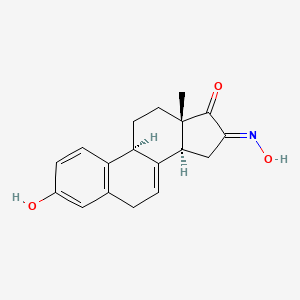
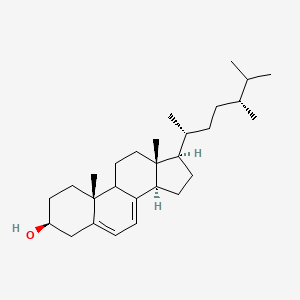
![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
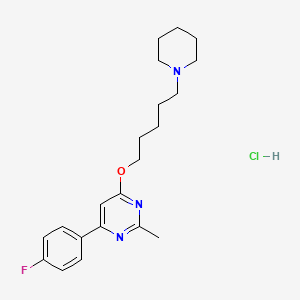
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
